molecular formula C46H35F5N2O5 B11829040 Mtt-N(Fmoc)Gln-OPfp

Mtt-N(Fmoc)Gln-OPfp

Cat. No.: B11829040
M. Wt: 790.8 g/mol
InChI Key: UAIPSXMAEBAZDJ-BHVANESWSA-N
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Description

The compound Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester is a derivative used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and reactivity. It is known for its role in protecting amino acids during the synthesis process, ensuring that the desired peptide sequence is accurately formed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester involves the reaction of glutamine with fluorenylmethyloxycarbonyl chloride and pentafluorophenol. The reaction typically occurs in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Dichloromethane or dimethylformamide

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: To handle large volumes of reactants

    Automated Systems: For precise control of reaction conditions

    Purification: Using techniques such as crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: Where the pentafluorophenyl group is replaced by another nucleophile

    Deprotection Reactions: Removal of the fluorenylmethyloxycarbonyl group under basic conditions

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base

    Deprotection Reactions: Often use piperidine in dimethylformamide to remove the fluorenylmethyloxycarbonyl group

Major Products Formed

    Substitution Reactions: Yield substituted glutamine derivatives

    Deprotection Reactions: Result in free glutamine with the removal of the protecting groups

Scientific Research Applications

Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester is widely used in scientific research, particularly in:

    Chemistry: As a reagent in peptide synthesis, enabling the formation of complex peptide sequences

    Biology: In the study of protein interactions and functions

    Medicine: For the synthesis of peptide-based drugs and therapeutic agents

    Industry: In the production of peptides for various applications, including cosmetics and pharmaceuticals

Mechanism of Action

The mechanism of action of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester involves the protection of the amino group of glutamine during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino site, ensuring that the peptide chain elongates correctly. The pentafluorophenyl ester facilitates the coupling of glutamine to other amino acids, enhancing the efficiency of the synthesis process.

Comparison with Similar Compounds

Similar Compounds

  • N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester
  • N-(tert-butoxycarbonyl)-glutamine-pentafluorophenyl ester
  • N-(benzyloxycarbonyl)-glutamine-pentafluorophenyl ester

Uniqueness

Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester is unique due to its combination of the Mtt protecting group and the fluorenylmethyloxycarbonyl group. This dual protection ensures high stability and reactivity, making it particularly useful in complex peptide synthesis.

Properties

Molecular Formula

C46H35F5N2O5

Molecular Weight

790.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate

InChI

InChI=1S/C46H35F5N2O5/c1-27-20-22-30(23-21-27)46(28-12-4-2-5-13-28,29-14-6-3-7-15-29)53(45(56)57-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35)36(24-25-37(52)54)44(55)58-43-41(50)39(48)38(47)40(49)42(43)51/h2-23,35-36H,24-26H2,1H3,(H2,52,54)/t36-/m0/s1

InChI Key

UAIPSXMAEBAZDJ-BHVANESWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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